3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic electronics, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the construction of the thieno[3,2-d]pyrimidine core followed by the introduction of the 3-(3,3-dimethyl-2-oxobutyl) group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a thieno[3,2-d]pyrimidine derivative with a suitable alkylating agent can introduce the desired substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound is similar in structure and is used in organic electronics due to its high charge mobility and extended π-conjugation.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share the thieno[3,2-d]pyrimidine core and are investigated for their antitubercular activity.
Uniqueness
3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 3-(3,3-dimethyl-2-oxobutyl) group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2O2S |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)9(15)6-14-7-13-8-4-5-17-10(8)11(14)16/h4-5,7H,6H2,1-3H3 |
InChI Key |
CLJHCTQSPXLLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=NC2=C(C1=O)SC=C2 |
Origin of Product |
United States |
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